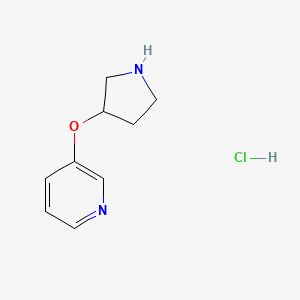

3-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDDKSUOMSFDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-49-6 | |

| Record name | Pyridine, 3-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextual Significance in Medicinal Chemistry and Pharmacology

3-(Pyrrolidin-3-yloxy)pyridine (B1610028) hydrochloride is recognized in medicinal chemistry primarily as a structural scaffold and a building block for the synthesis of more complex molecules. Its architecture, which combines a pyridine (B92270) ring and a pyrrolidine (B122466) ring linked by an ether bond, offers a three-dimensional structure that can be pivotal for specific biological interactions.

The key significance of this compound in academic research appears to be linked to its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Research into analogous compounds, specifically 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, has highlighted the potent activity of this structural class as nicotinic acetylcholine receptor agonists. This suggests that 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride likely serves as a valuable tool compound for researchers investigating the structure and function of nAChRs.

Furthermore, a conference abstract points towards the investigation of 3-pyrrolidinyloxy-pyridines as a new class of neonicotinoids. Neonicotinoids are a class of insecticides that act on the central nervous system of insects by targeting nAChRs. This line of inquiry underscores the compound's relevance in the development of novel agrochemicals, a significant area of applied chemical research.

Scope of Academic Investigation for the Compound

Design Principles for Structural Modification

The design of new analogs based on the 3-(Pyrrolidin-3-yloxy)pyridine scaffold involves a methodical approach to altering different parts of the molecule and observing the resulting effects on its interaction with biological targets, such as nicotinic acetylcholine receptors (nAChRs).

The pyridine ring is a critical component for the biological activity of this compound class, often involved in key interactions with target proteins. nih.govresearchgate.net Modifications to this ring can significantly alter a molecule's binding affinity and functional profile. Research into related pyridine derivatives demonstrates that the introduction of different substituents can modulate activity. For instance, adding a chloro group to the pyridine ring has been explored in various analogs. nih.gov Studies on other pyridine-containing compounds have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance biological activity, whereas bulky groups or certain halogen atoms may decrease it. nih.gov

Systematic studies on related ligand series have revealed that even subtle changes to the pyridine ring's electronic properties can lead to substantial shifts in potency. researchgate.net For example, in a series of 2-(3-pyridylaminomethyl)pyrrolidine analogs, the addition of a chloro substituent did not consistently lead to parallel shifts in affinity, indicating a complex relationship between structure and activity. nih.gov

| Pyridine Ring Substituent | General Impact on Activity (Observed in Analogs) | Reference |

|---|---|---|

| Unsubstituted (Hydrogen) | Serves as a baseline for comparison. | nih.gov |

| Chloro (Cl) | Variable effects; can increase or decrease affinity depending on position and the rest of the molecular structure. | nih.gov |

| Methoxy (-OMe) | Often enhances antiproliferative activity in certain pyridine derivatives. | nih.gov |

| Amino (-NH2) | Can enhance biological activity through potential hydrogen bonding. | nih.gov |

The pyrrolidine ring provides a three-dimensional structure that is crucial for fitting into the binding pocket of a target protein. pharmablock.com Its structural features, including ring size and substitutions on the nitrogen atom, are key determinants of biological activity.

Studies comparing pyrrolidine analogs to those with different-sized rings (e.g., azetidine (B1206935) or piperidine) have shown that the five-membered pyrrolidine ring often results in enhanced binding affinity at nAChRs. nih.gov Specifically, pyrrolidinyl compounds generally bind with higher affinity than the corresponding piperidine (B6355638) analogs. nih.gov The pyrrolidine scaffold is a common feature in many FDA-approved drugs, valued for its ability to improve interactions with biological targets.

Molecular Modeling and Docking Studies

Conformational Analysis and Binding Mode Prediction

Computational methods are instrumental in understanding the conformational preferences of molecules containing the 3-(Pyrrolidin-3-yloxy)pyridine core. The flexibility of the pyrrolidine ring and the ether linkage allows the molecule to adopt various spatial arrangements. Predicting the most stable conformers is a critical first step in understanding how these ligands might interact with a protein's binding site.

Molecular docking simulations are frequently employed to predict the binding orientation of these derivatives within a target protein. For instance, in the development of antibacterial agents, the binding mode of derivatives of 3-(pyridine-3-yl)-2-oxazolidinone was predicted through molecular docking. nih.gov These studies revealed that the molecules adopt an extended state where hydrogen bonding primarily involves the oxazolidinone ring and the 5-amide side chain with purine (B94841) or pyrimidine (B1678525) residues of the target. nih.gov Similarly, for other pyridine derivatives, computational models can predict multiple possible binding modes, with the most probable conformation being identified through free-energy calculations. nih.gov Such predictions are vital for the rational design of new analogs with enhanced affinity, guiding chemists to modify the scaffold in ways that optimize interactions with key residues in the binding pocket.

Virtual Screening and Lead Identification

Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical libraries. researchgate.net The 3-(Pyrrolidin-3-yloxy)pyridine scaffold can be used as a query in similarity-based virtual screening to find novel molecules with potentially similar biological activities. This process often involves both 2D and 3D similarity searches to identify diverse yet related chemical structures. nih.gov

In a process known as scaffold hopping, the core structure of a known active compound is replaced with a different one, like the 3-(Pyrrolidin-3-yloxy)pyridine moiety, to discover new chemical classes with maintained or improved biological activity. mdpi.comnih.govresearchgate.net This technique can lead to the identification of compounds with more favorable intellectual property positions or better pharmacokinetic profiles. nih.gov For example, virtual screening campaigns have been successfully used to identify novel inhibitors for various protein targets, starting from a known ligand or a protein structure. researchgate.netnih.gov The hits from these screens, which may include derivatives of 3-(Pyrrolidin-3-yloxy)pyridine, are then synthesized and tested experimentally to validate their activity, initiating the lead optimization process.

Physicochemical Property Modulation for Research Applications

Altering the physicochemical properties of the 3-(Pyrrolidin-3-yloxy)pyridine scaffold is essential for developing effective research tools and potential drug candidates. Properties such as lipophilicity, solubility, and metabolic stability are key determinants of a compound's utility in biological assays and its ultimate in vivo performance.

Optimization of Lipophilicity for Biological Probes

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a molecule's permeability, solubility, and interaction with biological targets. For biological probes, achieving an optimal level of lipophilicity is necessary to ensure adequate cell penetration without excessive non-specific binding. In series of pyridine derivatives, replacing a phenyl ring with various heteroaromatic rings, including pyridine, has been a strategy to reduce high lipophilicity which can cause poor pharmacokinetic profiles. a-740003.com

Structural modifications to the 3-(Pyrrolidin-3-yloxy)pyridine core can fine-tune its lipophilicity. For example, the introduction of polar groups or additional nitrogen atoms into the pyridine ring can decrease lipophilicity and improve aqueous solubility. nih.gov Conversely, adding hydrophobic substituents can increase lipophilicity, which may be desirable for targeting proteins in lipid-rich environments. The balance between hydrophobicity and hydrophilicity is crucial for the efficacy of compounds derived from this scaffold. a-740003.com

Table 1: Impact of Heteroaromatic Rings on Lipophilicity and Activity This table is a representative example based on general findings in medicinal chemistry and does not represent specific data for 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

| Parent Compound | Modification | Resulting LogD | GPR40 Agonistic Activity (EC50, nM) |

|---|---|---|---|

| Phenyl Derivative | Phenyl Ring | 4.1 | 14 |

| Pyridine Derivative | Replacement with Pyridine | 3.2 | 19 |

| Pyrazine Derivative | Replacement with Pyrazine | 2.9 | 23 |

Impact of Solubility on Assay Performance

For derivatives of this scaffold, improving solubility is often a key objective during lead optimization. Strategies include the introduction of ionizable groups or polar functionalities. For example, studies on pyrrolo[3,4-c]pyridine derivatives showed that introducing a hydroxyl group improved solubility. nih.gov Ensuring adequate solubility is critical for obtaining reliable data in in vitro assays and for the potential development of orally bioavailable drugs. mdpi.com Poor thermodynamic solubility can hinder the progression of otherwise potent compounds. mdpi.com

In Vitro Metabolic Stability in SAR Context

Metabolic stability is a crucial parameter that determines the in vivo half-life and duration of action of a compound. mdpi.com Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450s, will have low bioavailability and may require frequent dosing. The 3-(Pyrrolidin-3-yloxy)pyridine structure is subject to metabolic transformations, and SAR studies often focus on identifying and blocking sites of metabolic vulnerability.

Incorporating nitrogen atoms into an aromatic ring, such as in the pyridine moiety, generally tends to increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov For instance, replacing a metabolically labile phenyl group with a pyridine or pyrimidine ring can dramatically increase the metabolic half-life of a compound in human liver microsomes (HLM). nih.gov Furthermore, modifications like replacing a pyridine ring with a saturated bioisostere, such as 3-azabicyclo[3.1.1]heptane, have been shown to dramatically improve metabolic stability along with other physicochemical properties like solubility and lipophilicity. chemrxiv.org

Table 2: Effect of Aromatic Ring Modification on Metabolic Stability This table is a representative example based on general findings in medicinal chemistry and does not represent specific data for 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

| Compound | Core Ring | HLM t1/2 (min) |

|---|---|---|

| Analog 1 | Benzene | 5 |

| Analog 2 | Pyridine | 25 |

| Analog 3 | Pyrimidine | >60 |

Pharmacological Characterization and Mechanistic Investigations Preclinical

In Vitro Pharmacological Studies

The in vitro pharmacological evaluation of 3-(Pyrrolidin-3-yloxy)pyridine (B1610028) hydrochloride has included cell-based assays to investigate its influence on cellular pathways and its cytotoxic potential.

Specific details regarding the modulation of cellular pathways by 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride are not extensively documented in the available scientific literature.

No specific studies detailing the cytotoxic effects of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride on cancer cell lines were identified in the public domain. Therefore, no data tables of cytotoxicity values can be provided.

Receptor Desensitization and Activation Kinetics

Specific data on the receptor desensitization and activation kinetics of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride are not available in the scientific literature.

For nicotinic acetylcholine (B1216132) receptors (nAChRs) in general, agonist binding induces a conformational change that opens the ion channel. rupress.org However, prolonged or repeated exposure to an agonist leads to a state of desensitization, where the receptor no longer responds to the agonist, despite its continued presence. rupress.orgnih.gov This process is complex and involves one or more conformational states where the receptor has a high affinity for the agonist but the ion channel is closed. tandfonline.com

Preclinical In Vivo Pharmacodynamics in Animal Models

Assessment of Central Nervous System (CNS) Activity (e.g., locomotor activity, anxiety, depression models)

There are no published preclinical studies assessing the central nervous system activity of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in animal models.

Generally, nAChR agonists, such as nicotine (B1678760), have complex effects on CNS activity. They can influence locomotor activity, anxiety, and depressive-like behaviors, often in a dose-dependent and model-specific manner. For example, nicotine has been shown to modulate locomotor activity and can produce anxiolytic or anxiogenic effects depending on the specific animal model and experimental conditions. The development of nAChR agonists has been an area of interest for potential therapeutic applications in neuropsychiatric disorders. wikipedia.orgalljournal.ac.cn

Efficacy Studies in Disease-Relevant Animal Models (e.g., addiction, oncology, infectious diseases, pain)

Specific efficacy studies of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in animal models of addiction, oncology, infectious diseases, or pain have not been reported in the scientific literature.

However, the broader class of nAChR agonists has been extensively studied in these areas:

Addiction: Nicotinic agonists are the primary psychoactive components of tobacco and are known for their high addictive potential. Animal models of nicotine addiction are well-established and are used to study the neurobiological basis of reinforcement, withdrawal, and relapse. nih.govfrontiersin.orgnih.gov

Oncology: The role of nAChRs in cancer is an active area of research. Studies have shown that nicotine can promote tumor growth and metastasis in some cancer types, such as lung cancer, by activating nAChRs on cancer cells. nih.govfrontiersin.orgspandidos-publications.comwikipedia.orgacs.org This has led to the investigation of nAChR antagonists as potential anti-cancer agents.

Infectious Diseases: There is emerging research into the role of the cholinergic system in inflammation and immunity. Some studies have explored the potential of nAChR agonists to modulate the inflammatory response in the context of infectious diseases, including viral infections like COVID-19. nih.gov

Pain: Nicotinic agonists have demonstrated antinociceptive effects in various animal models of acute, inflammatory, and neuropathic pain. nih.govnih.govresearchgate.netfrontiersin.orgeneuro.orgnih.gov The analgesic properties are thought to be mediated by nAChR subtypes, including α4β2 and α7, located in the central and peripheral nervous systems.

Biochemical Marker Modulation in Animal Studies

No studies have been published that investigate the modulation of biochemical markers by 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in animal models.

As a general class, nAChR agonists can modulate a variety of biochemical markers in the central nervous system. For instance, nicotine is well-known to stimulate the release of several neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is a key neurochemical event associated with its reinforcing properties. nih.gov Furthermore, activation of nAChRs can influence neuroinflammatory markers. For example, nicotine has been shown to reduce levels of pro-inflammatory cytokines in some models of neuroinflammation. frontiersin.org

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In Vitro Metabolic Stability (e.g., liver microsomes)

There is no publicly available data on the in vitro metabolic stability of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in liver microsomes or other metabolic systems.

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its potential pharmacokinetic profile. In vitro assays using liver microsomes are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes. bioivt.com The metabolic stability of nicotinic agonists can vary widely depending on their specific chemical structure. nih.govnih.gov

Biodistribution Analysis in Animal ModelsNo studies detailing the distribution of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in various tissues and organs following administration in animal models could be located. Data on tissue-specific accumulation or clearance rates are not available.

Due to the lack of specific research on 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride in these areas, it is not possible to provide a scientifically accurate and detailed article as requested.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-(Pyrrolidin-3-yloxy)pyridine (B1610028) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

¹H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H-NMR spectrum of a pyridine (B92270) derivative, the aromatic protons of the pyridine ring resonate in the downfield region (typically δ 7.0-9.0 ppm). The formation of a hydrochloride salt generally leads to a further downfield shift of the signals of the protons on the pyridine ring due to the increased electron-withdrawing effect of the protonated nitrogen atom. The protons on the pyrrolidine (B122466) ring would appear in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemistry.

¹³C-NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The carbon atoms of the pyridine ring typically appear in the range of δ 120-150 ppm. Similar to ¹H-NMR, protonation of the pyridine nitrogen to form the hydrochloride salt can influence the chemical shifts of the ring carbons. The carbon atoms of the pyrrolidine ring would resonate at higher field strengths.

Table 1: Representative NMR Data for a Substituted Pyridine Derivative (2-chloro-5-nitropyridine)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.98 | d |

| ¹H | 8.45 | dd |

| ¹H | 7.65 | d |

| ¹³C | 151.2 | |

| ¹³C | 145.0 | |

| ¹³C | 135.5 | |

| ¹³C | 124.8 | |

| ¹³C | 140.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the C-N bonds of the pyrrolidine and pyridine rings, and the aromatic C-H and C=C bonds of the pyridine ring. The formation of the hydrochloride salt would introduce a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of the pyridinium (B92312) ion.

The following table summarizes the expected characteristic IR absorption bands for 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H⁺ stretch (pyridinium) | 2500-3000 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C and C=N stretch (pyridine ring) | 1400-1600 |

| C-O-C stretch (ether) | 1050-1150 |

| C-N stretch (aliphatic and aromatic) | 1020-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 3-(Pyrrolidin-3-yloxy)pyridine. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine and pyridine rings, providing valuable structural information.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride, particularly for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for their quantification. For a polar compound like 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride, reversed-phase HPLC is a commonly used method. This involves a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of a pyridine derivative might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is often carried out using a UV detector, as the pyridine ring exhibits strong UV absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Purity

Since 3-(Pyrrolidin-3-yloxy)pyridine contains a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. This is crucial in pharmaceutical development as different enantiomers of a drug can have different pharmacological activities and toxicities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the enantiomers can be determined from the peak areas in the resulting chromatogram, allowing for the assessment of the enantiomeric purity of the sample.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This information is fundamental to understanding a compound's three-dimensional structure, which in turn influences its physical and chemical properties.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration of chiral molecules. The technique involves passing X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. For a chiral molecule like 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride, SC-XRD can distinguish between enantiomers and establish the absolute stereochemistry.

No published studies detailing the single-crystal X-ray diffraction analysis of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride were found. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces. The analysis generates a unique three-dimensional surface for a molecule within a crystal, which is color-coded to highlight different types of intermolecular contacts.

As no crystallographic data for 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride is available, a Hirshfeld surface analysis has not been performed or reported. Consequently, there is no data to present regarding the intermolecular interactions of this compound in the solid state.

Method Validation for Analytical Assays

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. This involves a series of experiments to assess the performance characteristics of the method.

While general principles of method validation are well-established, no specific validated analytical assays for the quantification of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride have been published. The following subsections describe the key parameters of method validation that would be essential for any quantitative assay developed for this compound.

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. For an assay of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride, this would involve demonstrating that the method's response is solely due to the target compound and not affected by impurities, degradation products, or other matrix components.

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte.

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of trace amounts of a substance.

Without experimental data, no specific values for selectivity, specificity, precision, accuracy, LOD, or LOQ for an analytical assay of 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride can be provided.

Research Applications and Future Directions for 3 Pyrrolidin 3 Yloxy Pyridine Hydrochloride Analogs

Development as Research Tool Compounds

Analogs of 3-(Pyrrolidin-3-yloxy)pyridine (B1610028) have been synthesized and evaluated as research tool compounds to investigate biological pathways and receptor functions. For instance, pyridine-modified analogs of a related compound, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have been developed to study neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov These analogs exhibit a wide range of binding affinities, with Ki values from 0.15 to over 9,000 nM, and have helped in identifying subtype-selective agonists and antagonists. nih.gov Such tools are crucial for elucidating the roles of specific receptor subtypes in physiological and pathological processes. The development of these compounds allows researchers to probe the structure-activity relationships of the pyridine (B92270) and pyrrolidine (B122466) scaffolds, providing insights into the molecular interactions that govern biological activity.

Scaffold for Novel Chemical Entities in Drug Discovery Programs

The 3-(pyrrolidin-3-yloxy)pyridine core is a versatile scaffold for the design of new chemical entities in various drug discovery programs. The pyridine ring is a common feature in many FDA-approved drugs and is known to enhance water solubility and bioavailability of molecules. nih.govresearchgate.net The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional structure that can efficiently explore pharmacophore space, which is advantageous for designing compounds with high target selectivity. researchgate.netnih.gov

The combination of these two rings in one molecule creates a unique building block for synthesizing more complex therapeutic agents. This scaffold has been incorporated into molecules targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov The ability to modify both the pyridine and pyrrolidine rings allows for fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Table 1: Examples of Drug Candidates Incorporating Pyrrolidine and Pyridine Scaffolds

| Compound Class | Therapeutic Area | Key Structural Features |

|---|---|---|

| Pyridazinone derivatives | Not specified | Contains a pyridazinone core with various substituents, including pyrrolidine moieties. google.com |

| Pyrrolo[2,3-c]pyridine derivatives | Not specified | Fused heterocyclic system with potential for diverse substitutions. google.com |

| Pyridine-3-carboxamide analogs | Antibacterial (plant pathology) | Amide linkage between a pyridine-3-carboxylic acid and a substituted thiazole. nih.govresearchgate.net |

Prodrug Design and Optimization Strategies

Prodrug strategies are often employed to improve the pharmaceutical properties of drug candidates, such as oral bioavailability and targeted delivery. For compounds containing the 3-(pyrrolidin-3-yloxy)pyridine scaffold, which may have limitations in permeability due to polar functional groups, prodrug design is a valuable approach. nih.gov

A common prodrug strategy involves the formation of ester linkages to mask polar hydroxyl or carboxylic acid groups, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. nih.govresearchgate.net For analogs of 3-(pyrrolidin-3-yloxy)pyridine that contain a hydroxyl group on the pyrrolidine ring, esterification can significantly improve oral absorption. researchgate.net Once absorbed, these ester prodrugs are designed to be cleaved by endogenous esterases, releasing the active parent drug into circulation. researchgate.net

Beyond simple esters, a variety of other chemically labile linkers can be utilized in prodrug design. These linkers are engineered to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov For amine-containing compounds like those based on the pyrrolidine scaffold, linkers that form cleavable amide bonds can be employed. google.com Other strategies include the use of linkers that are sensitive to oxidative or reductive environments in the body. scilit.com Photolabile linkers have also been explored in research settings, allowing for controlled release of the active compound upon exposure to light, although this approach is less common for systemic drug delivery. researchgate.net

Patent Landscape and Academic Implications

The patent landscape for derivatives of 3-(pyrrolidin-3-yloxy)pyridine and related structures reflects the significant interest of pharmaceutical companies and academic institutions in this chemical space. Patents have been granted for various compounds incorporating these scaffolds, covering their synthesis, composition of matter, and use in treating a range of diseases. google.comgoogle.comregulations.gov This patent activity highlights the perceived commercial potential of these molecules.

From an academic perspective, the exploration of these scaffolds contributes to the broader understanding of medicinal chemistry principles. Research in this area often leads to the development of new synthetic methodologies and a deeper understanding of structure-activity relationships. researchgate.net The ongoing investigation of pyridine and pyrrolidine-containing compounds continues to be a fruitful area of academic and industrial research. rsc.orgresearchgate.net

Emerging Research Areas and Unexplored Potential

While significant research has been conducted on analogs of 3-(pyrrolidin-3-yloxy)pyridine, there remain several emerging and unexplored areas of potential. The application of this scaffold in developing targeted therapies, such as antibody-drug conjugates or targeted protein degraders, is an area of growing interest. The unique three-dimensional nature of the pyrrolidine ring could be leveraged to design molecules with high specificity for their biological targets. researchgate.net

Furthermore, the use of these compounds as probes for chemical biology research is an area with untapped potential. By attaching fluorescent tags or other reporter groups to the scaffold, researchers could develop tools to visualize and study biological processes in real-time. The continued exploration of novel synthetic modifications to the 3-(pyrrolidin-3-yloxy)pyridine core is likely to yield new compounds with unique biological activities and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.